![molecular formula C14H20N4O3 B2590176 4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine CAS No. 2034318-56-2](/img/structure/B2590176.png)
4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine, a component of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Synthetic strategies for pyrrolidine compounds generally involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring, a part of this compound, is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用
Synthesis and Chemical Properties
One study explored the synthesis and antibacterial evaluation of thiazolo[4,5-d]pyrimidines , which involves a reaction starting from a 4-amino-5-bromo-2-chloro-6-methylpyrimidine. This process includes alkylation and substitution reactions, leading to the development of compounds with potential antibacterial properties. The research highlights the versatility of pyrimidine derivatives in chemical synthesis and their relevance in creating compounds with biological activities (Rahimizadeh et al., 2011).
Biological Activities and Applications
Another area of research involves the reactivation of inhibited acetylcholinesterase , where compounds derived from 4-methylpyrimidine have been shown to be effective. Such studies are crucial for understanding mechanisms to counteract organophosphate intoxication, showcasing the compound's potential in medical and biochemical research (Ashani et al., 1965).
Advanced Materials and Chemistry
Research on lanthanide complexes with N,N′-dipyrrolidine-N′′-trichloracetylphosphortriamide and other ligands has been conducted to understand the coordination compounds' structure and magnetic properties. Such studies contribute to the development of materials with specific magnetic and spectroscopic characteristics, applicable in various technological and scientific fields (Znovjyak et al., 2009).
Organocatalytic Synthesis
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] is another significant area of research. These derivatives exhibit important biological activities, and the development of enantioselective methods for their synthesis is crucial for advancing medicinal chemistry and drug discovery efforts (Chen et al., 2009).
将来の方向性
While specific future directions for this compound were not found, the field of drug discovery is increasingly relying on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
作用機序
Target of action
Compounds containing a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific information on “4-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}morpholine”, it’s difficult to describe its exact mode of action. The mode of action of a compound generally involves binding to its target, which can lead to a change in the target’s activity .
Biochemical pathways
The pyrrolidine ring and its derivatives have been found to have target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-11-15-4-2-13(16-11)21-12-3-5-18(10-12)14(19)17-6-8-20-9-7-17/h2,4,12H,3,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFTYJUKXPXPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2590095.png)
![N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2590098.png)
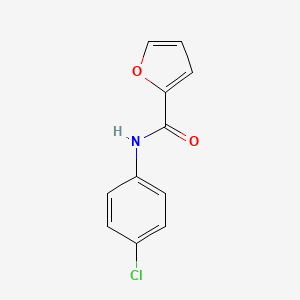
![4-[2-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B2590100.png)
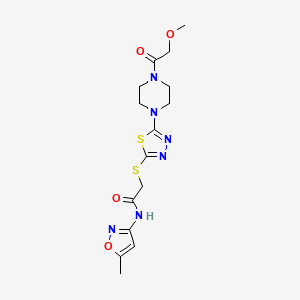
![(3,5-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2590104.png)
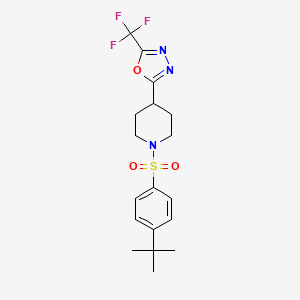
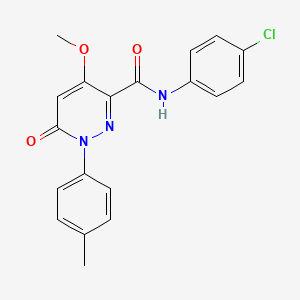

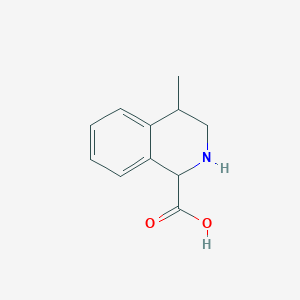
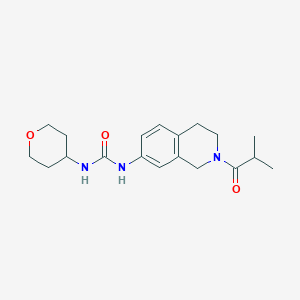
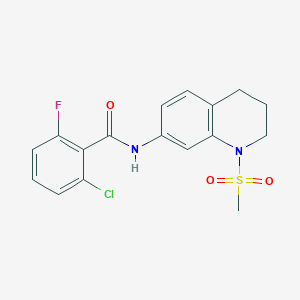
![Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate](/img/structure/B2590115.png)
![Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2590116.png)